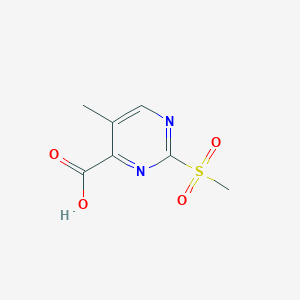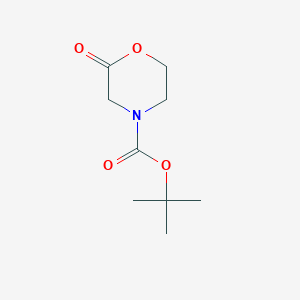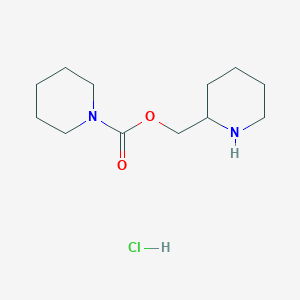
2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid
Descripción general
Descripción
“2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1803585-17-2 . It has a molecular weight of 216.22 . The IUPAC name for this compound is 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2O4S/c1-4-3-8-7(14(2,12)13)9-5(4)6(10)11/h3H,1-2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
1. Chemical Properties and Reactions
- The compound 5-(7-Methanesulfonyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-ylamine mesylate demonstrates interesting chemical properties, where two molecular entities form a salt with proton transfer from methanesulfonic acid to the aminopyrimidine moiety (Aoki et al., 2017).
2. Synthetic Methodologies
- Methanesulfonyl chloride (MsCl) has been utilized in the conversion of carboxylic acids to methyl esters, demonstrating the unusual use of MsCl as an electrophilic methyl group equivalent (Jacobi & Hampton, 2003).
- Methanesulfonic acid/SiO2 is an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, highlighting the simplicity and versatility of the method (Sharghi & Asemani, 2009).
3. Molecular Interactions and Structural Studies
- Research on 2-amino-4-methylpyrimidine with selected dicarboxylic acids has revealed unique supramolecular polymeric structures, providing insights into molecular interactions and structural stability (Mahapatra et al., 2011).
4. Radical Reactions and Oxidation Studies
- The study of hydroxyl radical-induced oxidation of methanesulfinic acid has provided valuable information on the reactions of the methanesulfonyl radical, both in the absence and presence of dioxygen (Flyunt et al., 2001).
5. Catalysis and Synthetic Applications
- Microwave-assisted solution- and solid-phase synthesis methods have been developed for 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, utilizing 2-methylsulfonyl-pyrimidines as precursors. This highlights the role of such compounds in facilitating diverse synthetic pathways (Matloobi & Kappe, 2007).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
5-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-4-3-8-7(14(2,12)13)9-5(4)6(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSQOKKJWHQFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)





![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

